N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
4-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10(2)12-5-8-14-15(9-12)24-17(18-14)19-16(21)11-3-6-13(7-4-11)20(22)23/h3-10H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUQUBXYNZSCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with nitrobenzoyl chlorides. One common method includes the following steps:
Formation of 2-amino benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Coupling Reaction: The 2-amino benzothiazole is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, affecting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide with structurally related benzothiazole derivatives, focusing on substituents, synthesis, and biological/physical properties.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, anti-inflammatory, and other relevant pharmacological effects.
Structural Characteristics
The compound features a benzothiazole ring substituted with an isopropyl group at the 6-position and a nitrobenzamide moiety at the 4-position. This unique structure is believed to influence its biological properties significantly.
| Feature | Description |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 302.36 g/mol |
| Structural Features | Benzothiazole ring, isopropyl group, nitro group |
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties . A study reported that compounds in this class demonstrate activity against various pathogens, including bacteria and fungi. The mechanism of action often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Antitumor Activity
The antitumor potential of this compound has been investigated in several studies. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Disruption of angiogenesis
In vitro studies demonstrated that this compound could reduce tumor cell viability significantly compared to control groups.
Anti-inflammatory Properties
Benzothiazole derivatives are also known for their anti-inflammatory effects . The compound may exert these effects through:
- Inhibition of cyclooxygenase (COX) enzymes
- Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
Studies have indicated that this compound can effectively reduce inflammation in animal models, suggesting its potential as a therapeutic agent in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably:
- Inhibition of DprE1 Enzyme : This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making it a target for antitubercular drugs.
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some strains.
- Antitumor Activity Assessment : In vitro assays on various cancer cell lines showed that concentrations above 20 µM led to a significant decrease in cell viability (p < 0.05).
- Anti-inflammatory Testing : In a model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked reduction in edema and inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
